3-cyano-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a complex organic compound that belongs to the class of cyanoacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a phenyl halide in the presence of a base to form the phenyl-substituted pyrazole.
Formation of the Benzamide Core: The cyano group is introduced by reacting the phenyl-substituted pyrazole with cyanoacetic acid or its derivatives under basic conditions.
Final Coupling: The final step involves coupling the cyano-substituted pyrazole with benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
3-cyano-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-cyano-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazole moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide core and exhibit similar reactivity and applications.
Pyrazole Derivatives: Compounds with a pyrazole ring are structurally similar and often share similar biological activities.
Benzamides: Benzamide derivatives are widely studied for their pharmacological properties and can serve as a basis for comparison.
Uniqueness
What sets 3-cyano-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide apart is the combination of the cyano group, the pyrazole moiety, and the benzamide core. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-cyano-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C20H18N4O/c1-24-14-19(13-23-24)17-7-5-15(6-8-17)9-10-22-20(25)18-4-2-3-16(11-18)12-21/h2-8,11,13-14H,9-10H2,1H3,(H,22,25) |
InChI Key |
VJYFUJANJMBOBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.